molecular formula C19H24N2 B13860295 1-(Diphenylmethyl)-N-(propan-2-yl)azetidin-3-amine CAS No. 888032-85-7

1-(Diphenylmethyl)-N-(propan-2-yl)azetidin-3-amine

Cat. No.: B13860295
CAS No.: 888032-85-7
M. Wt: 280.4 g/mol
InChI Key: PQMGBLLSRSXSMU-UHFFFAOYSA-N
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Description

1-Benzhydryl-N-propan-2-ylazetidin-3-amine is an organic compound characterized by the presence of a benzhydryl group attached to an azetidine ring, which is further substituted with a propan-2-ylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-benzhydryl-N-propan-2-ylazetidin-3-amine typically involves the following steps:

    Formation of Benzhydryl Chloride: Benzhydrol is reacted with thionyl chloride to form benzhydryl chloride.

    Azetidine Ring Formation: Benzhydryl chloride is then reacted with azetidine in the presence of a base such as sodium hydride to form 1-benzhydrylazetidine.

    Substitution with Propan-2-ylamine: The final step involves the substitution of the azetidine ring with propan-2-ylamine under controlled conditions to yield 1-benzhydryl-N-propan-2-ylazetidin-3-amine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Benzhydryl-N-propan-2-ylazetidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced amine form.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various electrophiles under basic or acidic conditions.

Major Products:

    Oxidation Products: N-oxides and other oxidized derivatives.

    Reduction Products: Reduced amines.

    Substitution Products: Substituted azetidine derivatives.

Scientific Research Applications

1-Benzhydryl-N-propan-2-ylazetidin-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-benzhydryl-N-propan-2-ylazetidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

    Diphenhydramine: A benzhydryl compound with antihistamine properties.

    Pipradrol: A benzhydryl derivative with stimulant effects.

    Terfenadine: Another benzhydryl compound used as an antihistamine.

Uniqueness: 1-Benzhydryl-N-propan-2-ylazetidin-3-amine is unique due to its specific structural features, including the azetidine ring and propan-2-ylamine substitution. These features confer distinct chemical and biological properties, differentiating it from other benzhydryl compounds.

This detailed overview provides a comprehensive understanding of 1-benzhydryl-N-propan-2-ylazetidin-3-amine, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

888032-85-7

Molecular Formula

C19H24N2

Molecular Weight

280.4 g/mol

IUPAC Name

1-benzhydryl-N-propan-2-ylazetidin-3-amine

InChI

InChI=1S/C19H24N2/c1-15(2)20-18-13-21(14-18)19(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,15,18-20H,13-14H2,1-2H3

InChI Key

PQMGBLLSRSXSMU-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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